2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline typically involves the azo coupling reaction between 3,5-dimethyl-4-aminophenyl and 4-nitrobenzene diazonium salt . The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then neutralized, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline undergoes various chemical reactions, including:
Reduction: The azo bond can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Sodium dithionite is often used for the reduction of the azo bond.
Substitution: Concentrated sulfuric acid and nitric acid are used for nitration reactions.
Major Products Formed
Reduction of Nitro Group: 2-(3,5-Dimethyl-4-(4-aminophenylazo)phenyl)isoindoline.
Reduction of Azo Bond: 2-(3,5-Dimethyl-4-(4-hydrazinophenyl)phenyl)isoindoline.
Nitration: 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)-5-nitroisoindoline.
Scientific Research Applications
2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline involves its interaction with molecular targets through its azo and nitro functional groups. The azo group can undergo photoisomerization, leading to changes in the compound’s conformation and reactivity . The nitro group can participate in redox reactions, influencing the compound’s biological activity . These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline
- 2-(4-(4-nitrophenylazo)phenyl)isoindoline
- 2-(2-Chloro-4-(4-nitrophenylazo)phenyl)isoindoline
Uniqueness
2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline is unique due to the presence of both methyl and nitro substituents on the aromatic rings, which influence its chemical reactivity and stability. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
198283-16-8 |
---|---|
Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-(1,3-dihydroisoindol-2-yl)-2,6-dimethylphenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C22H20N4O2/c1-15-11-21(25-13-17-5-3-4-6-18(17)14-25)12-16(2)22(15)24-23-19-7-9-20(10-8-19)26(27)28/h3-12H,13-14H2,1-2H3 |
InChI Key |
OUJVRKAJCQRZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)N3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.